N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine can be achieved through various synthetic pathways. One common method involves the reaction of 4-phenoxyaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction typically requires a catalyst and may involve steps such as diazotization, coupling, and cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 6-chlorobenzothiazole
- 2-mercaptobenzothiazole
Uniqueness
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(4-phenoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. Its phenoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,1-dioxo-N-(4-phenoxyphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O3S/c22-25(23)18-9-5-4-8-17(18)19(21-25)20-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,20,21) |
InChI Key |
NBGUMOMSVOUIKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.